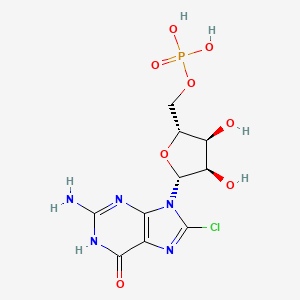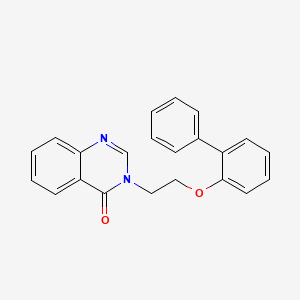
(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate is a synthetic organic compound that features an indazole moiety linked to a phenyl group via a vinyl bridge, with an ethoxy acetate group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate typically involves a multi-step process:
Formation of the Indazole Core: The indazole core can be synthesized via a cyclization reaction involving o-phenylenediamine and a suitable aldehyde.
Vinylation: The indazole is then subjected to a Heck reaction with a vinyl halide to introduce the vinyl group.
Ether Formation: The phenoxy group is introduced through a nucleophilic substitution reaction with a phenol derivative.
Acetylation: Finally, the ethoxy acetate group is attached via an esterification reaction using acetic anhydride and ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted indazole derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate involves its interaction with specific molecular targets. The indazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The vinyl group may facilitate binding to hydrophobic pockets, enhancing the compound’s overall efficacy. Pathways involved could include inhibition of kinase activity or disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Similar in structure but contains an imidazole instead of an indazole.
2-{2-[(arylmethylidene)amino]-indazol-3-yl}malonate esters: Features an indazole core with different substituents.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzoimidazole core.
Uniqueness
(E)-2-(4-(2-(1H-Indazol-3-yl)vinyl)phenoxy)ethyl acetate is unique due to its combination of an indazole core with a vinyl bridge and a phenoxy ethyl acetate group. This unique structure may confer specific binding properties and biological activities not seen in similar compounds.
属性
分子式 |
C19H18N2O3 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenoxy]ethyl acetate |
InChI |
InChI=1S/C19H18N2O3/c1-14(22)23-12-13-24-16-9-6-15(7-10-16)8-11-19-17-4-2-3-5-18(17)20-21-19/h2-11H,12-13H2,1H3,(H,20,21)/b11-8+ |
InChI 键 |
JBFDOMJMCKPOSV-DHZHZOJOSA-N |
手性 SMILES |
CC(=O)OCCOC1=CC=C(C=C1)/C=C/C2=NNC3=CC=CC=C32 |
规范 SMILES |
CC(=O)OCCOC1=CC=C(C=C1)C=CC2=NNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
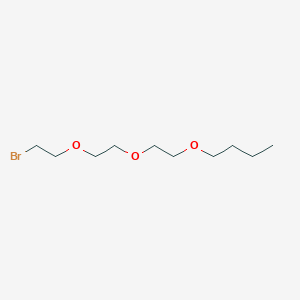
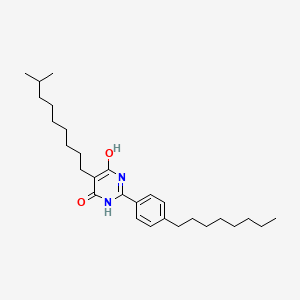
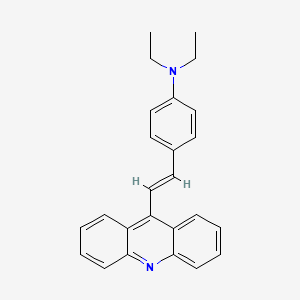
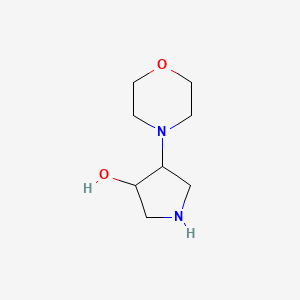
![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)
![3-Chloro-2-ethoxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921123.png)
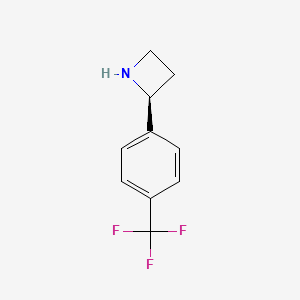
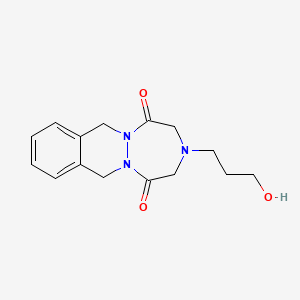
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
